molecular formula C8H6ClFO2 B7964934 4-Chloro-5-fluoro-2-methylbenzoic acid

4-Chloro-5-fluoro-2-methylbenzoic acid

Cat. No.: B7964934
M. Wt: 188.58 g/mol
InChI Key: DLZFKMYILRWTHU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylbenzoic acid is an organic compound with the chemical formula C8H6ClFO2. It is a white solid, typically found in powder form, and is stable under normal temperature and pressure conditions. This compound is soluble in organic solvents and is used in various organic synthesis reactions .

Preparation Methods

4-Chloro-5-fluoro-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the selective substitution of aromatic alkali metals, acids, or corresponding aryl nitrophenols or aryl ethanol . Another method includes the multi-step reaction process starting from 4-chlorobenzoic acid . Industrial production methods often involve large-scale synthesis using these routes, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-5-fluoro-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Chloro-5-fluoro-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the synthesis of other compounds. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-5-fluoro-2-methylbenzoic acid can be compared with other similar compounds, such as:

  • 5-Fluoro-2-methylbenzoic acid
  • 4-Bromo-2-fluoro-5-methylbenzoic acid
  • 4-Chloro-2-methylbenzoic acid

These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents (e.g., bromine, chlorine, fluorine) can significantly influence their behavior in chemical reactions and their applications .

Biological Activity

4-Chloro-5-fluoro-2-methylbenzoic acid (CFMBA) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFMBA is characterized by its unique molecular structure, which includes a chlorinated and fluorinated aromatic ring. The presence of these halogen substituents can significantly influence the compound's chemical reactivity and biological interactions. The molecular formula of CFMBA is C8H6ClF1O2, with a molecular weight of approximately 188.58 g/mol.

The biological activity of CFMBA is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The chloro and fluoro groups contribute to the compound's hydrophobicity and electronic properties , which can enhance binding affinity to target proteins or enzymes. These interactions may lead to inhibition or modulation of specific biological pathways, making CFMBA a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to CFMBA exhibit significant antimicrobial activity. For instance, studies on related chlorinated and fluorinated phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

  • Case Study : In a comparative study, a derivative of CFMBA demonstrated better antibacterial activity against gram-positive and gram-negative bacteria than standard antibiotics like amoxicillin. The disc diffusion method revealed an average inhibition zone diameter significantly larger than that of the control .

Anticancer Activity

Halogenated benzoic acids have also been evaluated for their anticancer properties. The presence of halogens can influence the compound's ability to interact with cancer cell pathways.

  • Research Findings : A study on structurally similar compounds indicated that halogenated benzoic acids could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

To understand the unique properties of CFMBA, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesBiological Activity Characteristics
Methyl 4-chloro-5-fluoro-2-methylbenzoateChlorine at position 4, fluorine at position 5Potential antibacterial and anticancer activities
Methyl 3-chloro-4-fluorobenzoateChlorine at position 3, fluorine at position 4Different reactivity profile; less potent than CFMBA
Methyl 3-bromo-4-fluorobenzoateBromine instead of chlorineAltered electronic properties affecting activity

Applications in Drug Development

The unique properties of CFMBA make it a valuable building block in pharmaceutical chemistry. Its potential applications include:

  • Synthesis of Antibacterial Agents : As indicated by preliminary investigations, CFMBA can serve as a precursor for synthesizing novel antibacterial agents targeting resistant bacterial strains .
  • Anticancer Drug Development : Given its promising anticancer activity, further exploration into its derivatives may yield effective treatments for various cancers .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZFKMYILRWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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